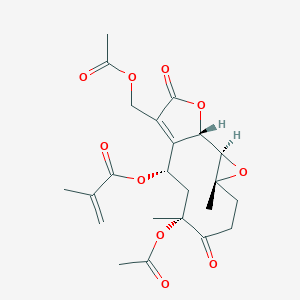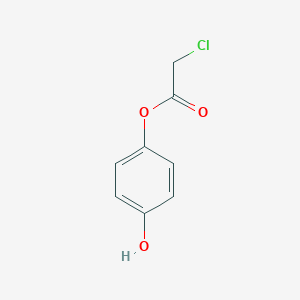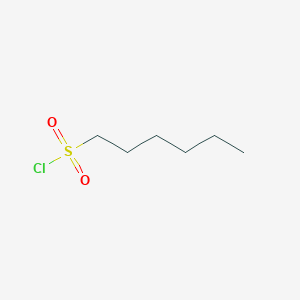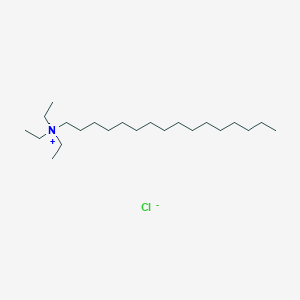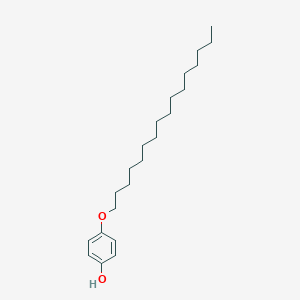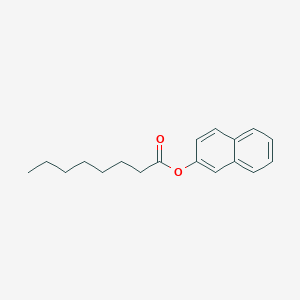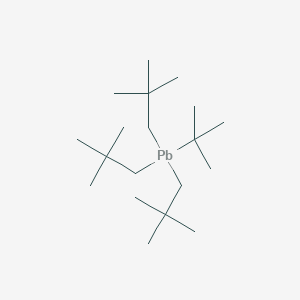
Tert-butyl-tris(2,2-dimethylpropyl)plumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl-tris(2,2-dimethylpropyl)plumbane, also known as TBP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBP is a lead-based compound that has been extensively studied for its potential applications in various fields, including material science, organic chemistry, and biochemistry.
Mécanisme D'action
The mechanism of action of Tert-butyl-tris(2,2-dimethylpropyl)plumbane is not fully understood. However, studies have shown that Tert-butyl-tris(2,2-dimethylpropyl)plumbane can act as a Lewis acid, which can coordinate with other molecules and facilitate various chemical reactions. Tert-butyl-tris(2,2-dimethylpropyl)plumbane has also been shown to form stable complexes with other molecules, which can enhance their reactivity and stability.
Effets Biochimiques Et Physiologiques
Tert-butyl-tris(2,2-dimethylpropyl)plumbane has not been extensively studied for its biochemical and physiological effects. However, studies have shown that Tert-butyl-tris(2,2-dimethylpropyl)plumbane can cause toxicity in living organisms, including humans. Tert-butyl-tris(2,2-dimethylpropyl)plumbane can accumulate in various organs, including the liver, kidney, and brain, and can cause oxidative stress, inflammation, and cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl-tris(2,2-dimethylpropyl)plumbane has several advantages and limitations for lab experiments. One advantage of Tert-butyl-tris(2,2-dimethylpropyl)plumbane is its high stability, which makes it an ideal candidate for various chemical reactions. Tert-butyl-tris(2,2-dimethylpropyl)plumbane is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of Tert-butyl-tris(2,2-dimethylpropyl)plumbane is its toxicity, which can limit its use in certain experiments. Tert-butyl-tris(2,2-dimethylpropyl)plumbane can also be expensive, which can limit its use in large-scale experiments.
List of
Orientations Futures
1. Further studies are needed to understand the mechanism of action of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in various chemical reactions.
2. Studies are needed to investigate the potential applications of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in biochemistry and medicinal chemistry.
3. Further studies are needed to investigate the toxicity of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in living organisms and its potential impact on human health.
4. Studies are needed to investigate the potential applications of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in material science, including the synthesis of new materials and catalysts.
5. Further studies are needed to investigate the potential of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in environmental remediation, including the removal of heavy metals from contaminated soil and water.
Conclusion:
In conclusion, Tert-butyl-tris(2,2-dimethylpropyl)plumbane is a lead-based compound that has gained significant attention in scientific research due to its unique properties. Tert-butyl-tris(2,2-dimethylpropyl)plumbane has been extensively studied for its potential applications in various fields, including material science, organic chemistry, and biochemistry. Tert-butyl-tris(2,2-dimethylpropyl)plumbane's synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of Tert-butyl-tris(2,2-dimethylpropyl)plumbane in various fields and its impact on human health and the environment.
Méthodes De Synthèse
The synthesis of Tert-butyl-tris(2,2-dimethylpropyl)plumbane is a complex process that involves several steps. The most common method of synthesizing Tert-butyl-tris(2,2-dimethylpropyl)plumbane is through the reaction of lead acetate with tert-butyl lithium and 2,2-dimethylpropyl chloride. The reaction results in the formation of Tert-butyl-tris(2,2-dimethylpropyl)plumbane, which can be purified through recrystallization or distillation.
Applications De Recherche Scientifique
Tert-butyl-tris(2,2-dimethylpropyl)plumbane has been extensively studied for its potential applications in various fields. In material science, Tert-butyl-tris(2,2-dimethylpropyl)plumbane has been used as a precursor for the synthesis of lead-based perovskite solar cells. Tert-butyl-tris(2,2-dimethylpropyl)plumbane has also been used as a catalyst in organic chemistry reactions, where it has shown excellent catalytic activity in various reactions, including C-H activation, cross-coupling, and cyclization reactions.
Propriétés
Numéro CAS |
13406-14-9 |
|---|---|
Nom du produit |
Tert-butyl-tris(2,2-dimethylpropyl)plumbane |
Formule moléculaire |
C19H42Pb |
Poids moléculaire |
478 g/mol |
Nom IUPAC |
tert-butyl-tris(2,2-dimethylpropyl)plumbane |
InChI |
InChI=1S/3C5H11.C4H9.Pb/c3*1-5(2,3)4;1-4(2)3;/h3*1H2,2-4H3;1-3H3; |
Clé InChI |
XMKFPHYKROVHGX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)C(C)(C)C |
SMILES canonique |
CC(C)(C)C[Pb](CC(C)(C)C)(CC(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)
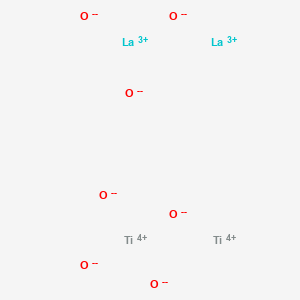
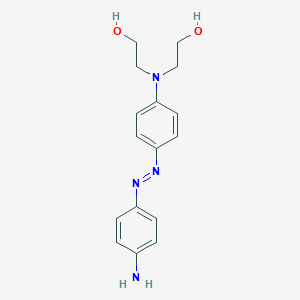



![[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate](/img/structure/B79080.png)
